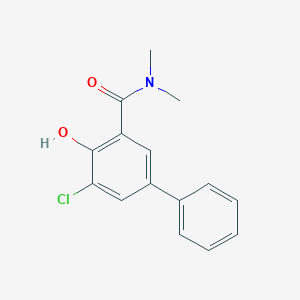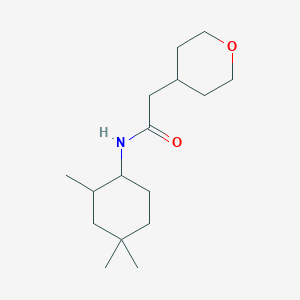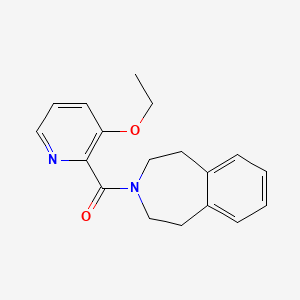![molecular formula C12H18N4O B7584999 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPO is a stable nitroxide radical that is commonly used as a spin trapping agent in various biochemical and physiological studies.
Mecanismo De Acción
2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole works by trapping free radicals and forming stable adducts that can be detected using various spectroscopic techniques. 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole reacts with free radicals to form 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole-OH, 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole-OOH, or 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole-alkyl adducts, depending on the type of free radical. The formation of these adducts provides information on the nature and concentration of free radicals in biological systems.
Biochemical and Physiological Effects:
2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole has antioxidant properties and can scavenge free radicals, which can reduce oxidative stress and inflammation. 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole has also been shown to protect against ischemia-reperfusion injury and neurodegenerative diseases. 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole can also modulate the activity of various enzymes and signaling pathways, which can affect cellular metabolism and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole has several advantages as a spin trapping agent for lab experiments. 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole is stable and has a long half-life, which allows for the detection of free radicals over an extended period. 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole is also highly selective and can trap a wide range of free radicals. However, 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole has some limitations, including its low solubility in water and its potential toxicity at high concentrations. 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole can also interfere with some assays and can affect the activity of some enzymes.
Direcciones Futuras
2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole has significant potential for future research in various fields. One potential application is the use of 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole as a diagnostic tool for oxidative stress-related diseases. 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole can also be used to investigate the mechanisms of action of various drugs and antioxidants. Future research can also focus on improving the solubility and stability of 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole and developing new spin trapping agents with improved properties.
Conclusion:
2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole is a unique chemical compound that has gained significant attention in scientific research due to its properties as a spin trapping agent. 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole has several advantages as a spin trapping agent, including its stability and selectivity. 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole has been used to investigate the role of free radicals in various physiological and pathological processes and has significant potential for future research.
Métodos De Síntesis
2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole can be synthesized using various methods, including the reaction of tert-butyl hydroperoxide with 3,5-dimethylpyrazole in the presence of a copper catalyst. Another method involves the reaction of tert-butyl nitrite with 3,5-dimethylpyrazole in the presence of a base. The yield of 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole using these methods is typically high, and the purity can be improved using column chromatography.
Aplicaciones Científicas De Investigación
2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole is widely used in scientific research as a spin trapping agent to detect and identify free radicals in various biological systems. 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals, which are involved in various physiological and pathological processes. 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole has been used to study the role of free radicals in oxidative stress, inflammation, and aging. 2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole has also been used to investigate the mechanisms of action of various drugs and antioxidants.
Propiedades
IUPAC Name |
2-tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-8-6-9(2)16(15-8)7-10-13-14-11(17-10)12(3,4)5/h6H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWINGFMPLDALAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NN=C(O2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7584945.png)



![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)


![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)